

Application Notes and Protocols for AG957 in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AG957, also known as Tyrphostin AG957, is a tyrosine kinase inhibitor with potent activity against the BCR-ABL fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML).[1] [2][3] It also exhibits inhibitory effects on the c-ABL proto-oncogene.[4] These application notes provide a comprehensive overview of the in vitro use of AG957, including its mechanism of action, recommended dosage ranges, and detailed protocols for key experimental assays.

Mechanism of Action

AG957 functions as a competitive inhibitor of ATP binding to the kinase domain of BCR-ABL, thereby blocking its autophosphorylation and the subsequent phosphorylation of downstream substrates.[5] This inhibition disrupts the constitutive activation of multiple signaling pathways that are crucial for the proliferation and survival of CML cells.[6][7] The primary consequence of BCR-ABL inhibition by AG957 is the induction of apoptosis (programmed cell death) in BCR-ABL-positive cells.[1][2][8] This process is initiated by the downregulation of p210bcr/abl, leading to the mitochondrial release of cytochrome c and the activation of caspase-9 and caspase-3.[1][2]

Quantitative Data Summary



The following tables summarize the reported in vitro efficacy of **AG957** across various cell lines and experimental conditions.

Table 1: IC50 Values of AG957 in Different Cell Lines

Cell Line	Cell Type	Assay	IC50 Value	Reference
K562	Chronic Myelogenous Leukemia (Blast Crisis)	p210bcr/abl autokinase activity	2.9 μΜ	[9]
K562	Chronic Myelogenous Leukemia (Blast Crisis)	Colony Formation	6 ± 2 μM (for 50% inhibition)	[1]
CML Progenitors (CFU-G)	Chronic Myelogenous Leukemia	Colony Formation	7.3 μM (median)	[2]
CML Progenitors (CFU-GM)	Chronic Myelogenous Leukemia	Colony Formation	5.3 μM (median)	[2]
CML Progenitors (BFU-E)	Chronic Myelogenous Leukemia	Colony Formation	15.5 μM (median)	[2]
Normal Progenitors (CFU-G)	Normal Hematopoietic Cells	Colony Formation	>20 μM	[2]
Normal Progenitors (CFU-GM)	Normal Hematopoietic Cells	Colony Formation	>20 μM	[2]
Normal Progenitors (BFU-E)	Normal Hematopoietic Cells	Colony Formation	>20 μM	[2]

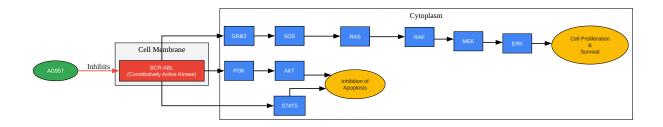


Table 2: Apoptotic Effects of AG957

Cell Line	AG957 Concentration	Incubation Time	Percentage of Apoptotic Cells	Reference
BCR/ABL- transfected 32DLG7	50 μΜ	Not Specified	30%	[3]
BCR/ABL- negative 32D- T2/93	50 μΜ	Not Specified	9%	[3]

Signaling Pathway and Experimental Workflow

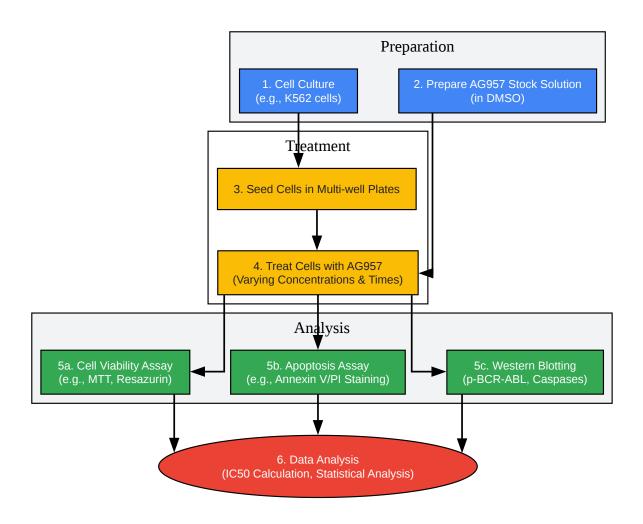
The following diagrams illustrate the BCR-ABL signaling pathway targeted by **AG957** and a general workflow for in vitro experiments using this inhibitor.



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Caption: BCR-ABL signaling pathway and the inhibitory action of AG957.





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